Product packaging for Methyl[3-(phenylamino)propyl]amine(Cat. No.:CAS No. 2095-73-0)

Methyl[3-(phenylamino)propyl]amine

Cat. No.: B2621539
CAS No.: 2095-73-0
M. Wt: 164.252
InChI Key: JSZRUWNULDIIGM-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry Research

Amines are a cornerstone of organic chemistry, recognized for their basicity and nucleophilicity. N-substituted propylamines, a subclass of amines, are integral to numerous chemical processes and have been the subject of extensive research. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and materials. The introduction of different substituents on the nitrogen atoms, as seen in Methyl[3-(phenylamino)propyl]amine, allows for fine-tuning of the molecule's physical and chemical properties. The presence of both an alkyl (methyl) and an aryl (phenyl) group on the nitrogen atoms of the propane-1,3-diamine backbone creates a molecule with potentially unique solubility, basicity, and reactivity profiles compared to its symmetrically substituted counterparts.

Historical Development of Related N-Substituted Propylamines

The development of N-substituted propylamines has been historically driven by their utility as building blocks in organic synthesis. Early research often focused on symmetrical diamines due to their more straightforward synthesis. However, the demand for molecules with tailored properties has spurred the development of methods for producing unsymmetrical diamines.

A significant area of application for related N-substituted propylamines has been in medicinal chemistry. For instance, the related compound 1-Methyl-3-phenylpropylamine is a chiral amine that serves as a key precursor for the synthesis of antihypertensive agents like dilevalol. chemeo.com Its synthesis and resolution into single enantiomers have been a subject of considerable research to achieve high purity for pharmaceutical applications. chemeo.com Another relevant precursor, N-methyl-3-phenyl-3-hydroxyl-propylamine, is a crucial intermediate in the manufacture of the widely used antidepressant, fluoxetine. google.com The synthetic routes to these compounds have evolved from multi-step processes with harsh reagents to more efficient catalytic methods.

The synthesis of N,N-dimethyl-1,3-propanediamine, a simpler related diamine, has been well-established, with methods starting from acrylonitrile (B1666552) and dimethylamine (B145610) or acrolein and dimethylamine. google.com These processes often involve catalytic hydrogenation. google.com The knowledge gained from the synthesis of these and other N-substituted propylamines provides a foundation for developing synthetic strategies for the more complex this compound.

Current Research Landscape and Emerging Challenges in this compound Chemistry

The current research landscape for unsymmetrical diamines is vibrant, with a focus on developing novel synthetic methodologies that offer high selectivity and efficiency. The synthesis of unsymmetrical 1,2-diamines, for example, has seen significant progress through strategies like olefin diamination and multicomponent reactions. rsc.org These approaches aim to overcome the challenge of selectively introducing different substituents onto the two nitrogen atoms.

A notable trend is the use of unsymmetrical diamines in the development of advanced materials. For instance, unsymmetrically fluorinated polyamides synthesized from unsymmetrical diamine monomers have shown improved solubility and optical transparency while maintaining good thermal stability. mdpi.comnih.gov The incorporation of unsymmetrical structures can disrupt polymer chain packing, leading to enhanced processability. researchgate.net

Despite these advancements in the broader field of unsymmetrical diamines, specific research focused solely on this compound remains limited. The primary challenge lies in the selective synthesis of this unsymmetrical structure. Traditional methods may lead to a mixture of products, including the desired unsymmetrical diamine along with symmetrical N,N'-dimethyl and N,N'-diphenyl-1,3-propanediamines, necessitating complex purification steps.

Future research in this area will likely focus on the development of novel catalytic systems or multi-step synthetic routes that allow for the controlled, stepwise introduction of the methyl and phenylamino (B1219803) groups onto the propanediamine backbone. Furthermore, a thorough characterization of the physical and chemical properties of pure this compound is necessary to unlock its potential applications in areas such as materials science, catalysis, or as a precursor for biologically active molecules. The reactivity of its distinct amine groups offers a platform for further chemical modifications, opening avenues for the creation of a new library of derivatives with potentially interesting properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B2621539 Methyl[3-(phenylamino)propyl]amine CAS No. 2095-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N'-phenylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZRUWNULDIIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Phenylamino Propyl Amine and Analogues

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming C-N bonds, converting carbonyl compounds into amines in a single step. pressbooks.publibretexts.org The process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.org This strategy is highly versatile for producing primary, secondary, and tertiary amines by selecting the appropriate amine and carbonyl precursors. researchgate.net

For the synthesis of Methyl[3-(phenylamino)propyl]amine, this could theoretically be achieved by reacting 3-(phenylamino)propanal with methylamine (B109427) or by reacting 3-(methylamino)propanal with aniline (B41778), followed by reduction. A general example involves the reductive amination of hydrocinnamaldehyde with various amines, such as n-butylamine or allylamine, to yield the corresponding N-substituted 3-phenylpropylamines. rsc.org

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a common reduction method used in reductive amination. This approach employs a metal catalyst, such as platinum, palladium, or Raney nickel, with hydrogen gas as the reducing agent. pressbooks.pubgoogle.com It is an effective technique, although care must be taken as the catalyst can also reduce other functional groups within the molecule, such as carbon-carbon double bonds. libretexts.org

The general mechanism involves the formation of an imine intermediate from a carbonyl compound and an amine, which is then hydrogenated over the catalyst surface to yield the final amine product. chemrxiv.org Nickel-based catalysts, for instance, have been shown to be effective for N-methylation of amines using formaldehyde, where an imine intermediate is formed and subsequently reduced by activated H-H bonds on the catalyst surface. chemrxiv.org In the synthesis of related amino alcohols, Raney nickel has been successfully used under hydrogen pressure to reduce a ketone precursor to a hydroxyl group, a process that is mechanistically similar to the reduction of an imine. google.com

Table 1: Examples of Catalysts and Conditions in Catalytic Hydrogenation for Amine Synthesis This table is illustrative of general conditions used in related syntheses.

CatalystReducing AgentSubstrate TypeProduct TypeReference
Raney NickelH₂ (0.3–1.5 MPa)KetoneAmino Alcohol google.com
Ni/NiO@CH₂ (20 bar)Aldehyde/AmineTertiary Amine chemrxiv.org
PlatinumH₂Aromatic NitroArylamine libretexts.org
Cu/ZnO/Al₂O₃H₂Amino Acid EsterAmino Alcohol researchgate.net

Non-Metal Reduction Methods (e.g., Leuckart Reaction for related compounds)

Amines can also be synthesized via reductive amination using non-metal-based reducing agents. A classic example is the Eschweiler-Clarke reaction, which facilitates the methylation of primary or secondary amines using a mixture of formaldehyde and excess formic acid. organic-chemistry.orgwikipedia.org In this reaction, formaldehyde first reacts with the amine to form an iminium ion, which is then reduced by formate, acting as a hydride donor. organic-chemistry.org A key advantage of this method is that it specifically produces tertiary amines from secondary amines without proceeding to form quaternary ammonium (B1175870) salts. wikipedia.org This makes it a potentially useful method for the final methylation step in a synthesis of this compound if N-phenyl-1,3-propanediamine is used as a precursor.

The Leuckart-Wallach reaction is a related process that also uses formic acid or its derivatives to achieve reductive amination of carbonyl compounds but is typically used for broader alkylations, not just methylation. wikipedia.org Other common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity and milder reaction conditions compared to catalytic hydrogenation. libretexts.orgresearchgate.net

Nucleophilic Substitution Reactions

The synthesis of amines via nucleophilic substitution typically involves the reaction of an alkyl halide with ammonia (B1221849) or another amine, which acts as the nucleophile. libretexts.orglibretexts.org In principle, this compound could be synthesized by reacting 3-chloro-N-methylpropan-1-amine with aniline or by reacting 3-chloro-N-phenylpropan-1-amine with methylamine.

However, a significant drawback of this method is the potential for overalkylation. pressbooks.publibretexts.org The primary amine product is itself a nucleophile and can react with additional alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. libretexts.org This results in a mixture of products that can be difficult to separate.

To circumvent the issue of overalkylation, alternative nitrogen nucleophiles can be employed. The Gabriel synthesis provides a classic solution by using the phthalimide (B116566) anion as an ammonia surrogate. pressbooks.pub The phthalimide is alkylated with an alkyl halide, and the resulting N-alkyl phthalimide is then hydrolyzed to release the primary amine. libretexts.org Another approach is the azide (B81097) synthesis, where an alkyl halide is treated with sodium azide (NaN₃) to form an alkyl azide. The azide is not nucleophilic, preventing further reaction. The alkyl azide is then reduced, typically with lithium aluminum hydride (LiAlH₄), to yield the primary amine. libretexts.org These methods are particularly effective for creating primary amines that can serve as precursors for further functionalization.

Multi-Step Synthesis Pathways

The construction of complex or unsymmetrically substituted molecules like this compound often necessitates multi-step synthetic routes. libretexts.org Such pathways allow for the controlled and stepwise introduction of different functional groups, avoiding the selectivity issues inherent in single-step reactions. researchgate.net

Sequential Functionalization of Precursors

Sequential functionalization involves the deliberate, ordered manipulation of a starting molecule. For diamines, this could involve starting with a precursor containing one amine and another functional group that can be later converted into the second amine. nih.gov For instance, one could start with 3-phenylpropan-1-ol. The hydroxyl group could be converted to a leaving group (e.g., a tosylate or bromide), which is then displaced by methylamine. The resulting N-methyl-3-phenylpropan-1-amine could then undergo a reaction, such as aromatic nitration followed by reduction, to introduce the amino group onto the phenyl ring, although this specific sequence presents challenges with regioselectivity and functional group compatibility.

A more controlled approach might involve starting with a precursor like 3-chloropropionyl chloride. This could be reacted first with aniline to form an amide, which is then reacted with methylamine to displace the chloride. The final step would be the reduction of the amide carbonyl group to a methylene group, yielding the desired diamine. The order of these steps is critical to the success of the synthesis. libretexts.org Advanced catalytic methods have been developed for the sequential amination of precursors to build complex polyamine structures with high selectivity. nih.govnih.gov

Protecting Group Chemistry in Amine Synthesis

When a molecule contains multiple reactive sites, such as the two nitrogen atoms in a diamine precursor, protecting groups are essential to achieve chemoselectivity. wikipedia.org A protecting group is a chemical moiety that temporarily blocks a reactive functional group, rendering it inert to specific reaction conditions. organic-chemistry.org After the desired transformation is performed elsewhere in the molecule, the protecting group is removed to restore the original functionality. uchicago.edu

For amine synthesis, common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts). wikipedia.orgresearchgate.net For example, in synthesizing this compound, one could start with 1,3-diaminopropane (B46017). One of the amino groups could be selectively protected, for example, as a Boc-carbamate. The remaining free amino group could then be reacted with an appropriate phenylating agent. Following this, the Boc group would be removed under acidic conditions, and the newly freed amino group could be selectively methylated using a method like the Eschweiler-Clarke reaction. wikipedia.org

The choice of protecting groups is crucial, especially in complex syntheses. The concept of "orthogonal protection" refers to the use of multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and functionalization of specific sites within the molecule. organic-chemistry.org

Table 2: Common Protecting Groups for Amines

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA) researchgate.net
BenzyloxycarbonylCbzBenzyl (B1604629) chloroformateCatalytic Hydrogenolysis researchgate.net
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) wikipedia.org
Tosyl (p-Toluenesulfonyl)TsTosyl chloride (TsCl)Strong Acid or Reducing Agents wikipedia.org
BenzoylBzBenzoyl chlorideStrong Acid or Base libretexts.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves innovations in reaction conditions, catalysis, and waste reduction.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or in neat conditions, is a core principle of green chemistry that can lead to higher efficiency, easier product separation, and reduced environmental impact. For the synthesis of diamine analogues, solvent-free conditions have proven effective. For instance, the synthesis of various 5-(aryl/alkyl)amino-1,2,4-triazines has been successfully achieved by reacting 5-cyano-1,2,4-triazines with amines, such as N,N-dimethyl-1,3-propanediamine, at elevated temperatures without any solvent rsc.org. Similarly, propargylamines can be synthesized through multicomponent reactions catalyzed by transition metals under solvent-free conditions, offering an environmentally benign alternative to traditional methods nih.govresearchgate.net. Another example is the efficient, solvent-free preparation of N,N′-bis(arylmethylidene)-arylmethanediamines from aromatic aldehydes and hexamethyldisilazane researchgate.net. These examples demonstrate the potential for developing a solvent-free synthesis route for this compound, likely involving the direct reaction of aniline with a suitable N-methyl-3-aminopropyl precursor under thermal conditions.

Sustainable Catalysis

The use of efficient and recyclable catalysts is crucial for developing sustainable synthetic methods. For amine synthesis, catalysis offers a more atom-economical approach compared to stoichiometric reagents.

Reductive Amination: Reductive amination is a key method for forming C-N bonds and is widely used in the synthesis of primary, secondary, and tertiary amines. eurekaselect.com Sustainable approaches focus on using heterogeneous catalysts based on earth-abundant metals. For example, an iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia has been developed, showcasing a broad substrate scope and good functional group tolerance. researchgate.net Zirconium-based heterogeneous catalysts have also been used for the reductive amination of lignin-derived aldehydes to produce aromatic tertiary amines. rsc.org

Metal-Free Catalysis: To avoid heavy metal contamination, metal-free catalysts have been explored. The compound B(C6F5)3 has been shown to be a water-tolerant catalyst for the reductive amination of arylamines with aldehydes and ketones using hydrosilanes as the reductant. bris.ac.uk

Enzymatic Catalysis: Enzymes offer a highly selective and environmentally friendly catalytic option. Transaminases, for instance, are used for the stereoselective synthesis of chiral amines under mild conditions, representing a promising avenue for sustainable amine production. mdpi.com

The synthesis of this compound could be envisioned via a sustainable catalytic reductive amination pathway, for example, by reacting 3-(phenylamino)propanal with methylamine in the presence of a recyclable heterogeneous catalyst and a green reducing agent like hydrogen gas.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the final product. rsc.org High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the desired product, minimizing waste.

Addition reactions are inherently more atom-economical than substitution or elimination reactions. Catalytic hydrogenation, for example, is a highly atom-economical process. In contrast, classical methods like the Gabriel synthesis for primary amines exhibit poor atom economy due to the generation of stoichiometric amounts of phthalyl byproducts. rsc.org

To synthesize this compound, a route with high atom economy would be preferable. For example, the direct addition of aniline to N-methyl-azetidine or the reductive amination of 3-(phenylamino)propanal with methylamine are pathways that, in principle, have better atom economy than multi-step routes involving protecting groups or stoichiometric reagents. Minimizing waste also involves choosing catalysts over stoichiometric reagents and designing processes that allow for catalyst and solvent recycling. nih.gov

Flow Chemistry and Continuous Processing for Amine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for amine synthesis, including enhanced safety, better process control, and easier scalability. catalysts.comdurham.ac.uk

Process Optimization in Continuous Flow Systems

Continuous flow systems allow for precise control over reaction parameters, which is key to optimizing reaction outcomes. Variables such as temperature, pressure, residence time, and reagent concentration can be finely tuned to maximize yield and minimize byproducts. nih.gov

For amine synthesis, machine learning algorithms have been employed to optimize processes in real-time. For instance, a machine learning-driven optimization of a photoredox tertiary amine synthesis was demonstrated with six continuous variables (e.g., concentration, temperature, residence time) and solvent choice, significantly improving throughput compared to batch reactions. nih.gov Real-time process analytics, such as inline NMR and FTIR, can also be integrated into flow systems to monitor reactions and quantify starting materials and products, enabling rapid optimization. researchgate.net The selective hydrogenation of nitroarenes to N-arylhydroxylamines in a continuous flow system was optimized by studying the effects of temperature, H2 pressure, and liquid flow rate on conversion and selectivity. mdpi.com

Table 1: Parameters for Optimization in Continuous Flow Amine Synthesis
ParameterDescriptionImpact on Reaction
Temperature The temperature at which the reaction is conducted.Affects reaction rate and selectivity. Flow chemistry allows for rapid heating and cooling, enabling access to novel process windows.
Pressure The pressure within the reactor system.Can increase reaction rates, especially for reactions involving gases. Back-pressure regulators are used for precise control.
Residence Time The average time a reactant spends in the reactor.Determined by reactor volume and flow rate. Crucial for achieving high conversion. mdpi.com
Flow Rate The volume of reactant solution passing through the reactor per unit time.Inversely related to residence time. Optimization is needed to balance throughput and conversion. mdpi.com
Concentration The concentration of reactants in the solvent stream.Affects reaction kinetics and can influence selectivity.
Stoichiometry The molar ratio of reactants.Can be precisely controlled by adjusting the flow rates of individual reactant streams.

Reactor Design and Engineering for Scalable Amine Synthesis

The choice of reactor is critical for the successful implementation of a continuous flow process. nih.govnih.gov Different reactor types are suited for different reaction characteristics.

Plug Flow Reactors (PFRs): Often in the form of tubes or coils, PFRs are widely used in the pharmaceutical industry. nih.govresearchgate.net They are suitable for many homogeneous reactions and offer excellent heat and mass transfer. researchgate.net

Continuous Stirred-Tank Reactors (CSTRs): These reactors provide vigorous mixing, making them suitable for multiphasic reactions or reactions where precipitation occurs. For scalability, multiple CSTRs can be used in series to approximate the performance of a PFR. nih.govresearchgate.net

Packed-Bed Reactors: These reactors contain a solid material, often a heterogeneous catalyst or a scavenger resin. They are ideal for catalytic processes like hydrogenation and amination, as they maximize catalyst efficiency and allow for easy separation of the product from the catalyst. catalysts.com Micro-packed bed reactors (µPBRs) have been used for the continuous hydrogenation of nitroarenes. mdpi.com

Microreactors: These devices have channels with sub-millimeter dimensions, offering extremely high surface-area-to-volume ratios. This leads to superior heat and mass transfer, allowing for highly exothermic or fast reactions to be controlled safely. catalysts.com

The design of a scalable process for this compound would likely involve a packed-bed reactor containing a heterogeneous catalyst for a reductive amination step. The ability to run multiple reactors in parallel or to simply extend the operation time allows for straightforward scaling from laboratory to production quantities. durham.ac.uk

Table 2: Comparison of Continuous Reactor Types for Amine Synthesis
Reactor TypeDescriptionAdvantages for Amine SynthesisPotential Applications in this compound Synthesis
Plug Flow Reactor (PFR) / Tubular Reactor A tube-like reactor where reactants flow in a "plug-like" manner with minimal axial mixing. nih.govGood for simple, homogeneous reactions; excellent heat transfer; predictable residence time distribution. researchgate.netLiquid-phase reaction of aniline with an N-methyl-3-aminopropyl halide.
Continuous Stirred-Tank Reactor (CSTR) A vessel with continuous inflow and outflow, where contents are well-mixed. nih.govHandles solids and slurries well; uniform temperature and concentration; can be used in series. researchgate.netReactions where a solid byproduct or reagent is present.
Packed-Bed Reactor A tubular reactor filled with solid packing, often a catalyst. catalysts.comIdeal for heterogeneous catalysis; simplifies catalyst separation and recycling; high catalyst efficiency. catalysts.comCatalytic hydrogenation of an imine precursor or reductive amination using a solid-supported catalyst.
Microreactor A reactor with micro-scale channels, providing high surface-area-to-volume ratios. catalysts.comSuperior heat and mass transfer; enhanced safety for hazardous reactions; rapid screening and optimization. durham.ac.ukHighly exothermic amination steps or reactions involving unstable intermediates.

Stereoselective Synthesis of Chiral Analogues

Biocatalysis has become an indispensable tool for the synthesis of enantiomerically pure amines, offering mild reaction conditions, high selectivity, and a favorable environmental profile. mdpi.com Among the enzymes employed, ω-transaminases (ω-TAs) are particularly prominent for their ability to catalyze the asymmetric amination of prochiral ketones to produce chiral amines. mdpi.comacs.org

The fundamental mechanism of ω-TA-catalyzed amination involves the transfer of an amino group from an amine donor to a ketone substrate. mdpi.com This process is mediated by the cofactor pyridoxal 5'-phosphate (PLP). The reaction can be driven toward the desired amine product by using a suitable amine donor, such as L-alanine or isopropylamine, often in large excess. nih.gov

The synthesis of (S)-1-methyl-3-phenylpropylamine, an analogue sharing the core 1,3-diamine precursor structure, exemplifies this approach. Using an (S)-specific ω-transaminase from Vibrio fluvialis JS17, the prochiral ketone benzylacetone was successfully aminated using L-alanine as the amine donor. By incorporating a lactate dehydrogenase system to remove the pyruvate byproduct, a reaction yield of 90.2% was achieved with an enantiomeric excess (ee) greater than 99%. nih.gov This demonstrates the high stereoselectivity achievable with biocatalytic methods.

The substrate scope of naturally occurring ω-TAs can be a limitation, especially for bulky ketones. mdpi.com However, modern protein engineering techniques, including site-directed mutagenesis and directed evolution, have been instrumental in developing enzyme variants with broader substrate acceptance and enhanced stability, allowing for the synthesis of a wider array of structurally complex chiral amines. mdpi.com

ω-Transaminase SourceKetone SubstrateAmine DonorKey Reaction Conditions / SystemYield (%)Enantiomeric Excess (ee %)Reference
Vibrio fluvialis JS17BenzylacetoneL-AlanineWhole cells with LDH for pyruvate removal90.2>99 (S) nih.gov
Vibrio fluvialis JS17Acetophenone (B1666503)L-AlanineWhole cells with LDH for pyruvate removal92.1>99 (S) nih.gov
Engineered ω-TA from Arthrobacter sp.Pro-sitagliptin ketoneIsopropylamineIndustrial process for Sitagliptin synthesisHighHigh (R) mdpi.com
Amycolatopsis orientalisVarious ketonesAmmoniaImine reductase (IRED) activityVariesVaries acs.org

Transition metal-catalyzed reactions, guided by chiral ligands, represent a cornerstone of modern asymmetric synthesis, providing powerful and versatile methods for constructing chiral C-N bonds. These strategies are highly relevant for synthesizing chiral 1,3-diamines and their analogues, offering access to products with high enantiopurity. acs.orgacs.org

One prominent strategy involves the rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines. This method allows for the 1,2-addition of arylboronic acids to the C=N bond, creating a stereocenter with high fidelity. The resulting optically active sulfamides can then be readily transformed through functional group manipulations into valuable chiral 1,3-diamines. acs.org The choice of a chiral sulfur-olefin complex as the ligand for rhodium is crucial for inducing high enantioselectivity, often achieving ee values between 95-99%. acs.org

Another sophisticated approach combines the strengths of different transition metals in sequential catalytic cycles. For instance, a process utilizing palladium and rhodium catalysis has been developed for the asymmetric synthesis of polyfunctionalized diamines. nih.govacs.org The key steps involve an initial enantioselective palladium-catalyzed allylic amination to create an enantioenriched intermediate, followed by a diastereoselective rhodium-catalyzed aziridination. acs.org Subsequent nucleophilic ring-opening of the aziridine yields complex, stereodefined polyamine structures.

Furthermore, relay catalysis using a combination of amine and palladium catalysts has been employed for the three-component asymmetric synthesis of 1,3-diamine derivatives from 1,3-dienes, sulfuric diamide, and aldehydes. acs.org This one-pot reaction provides an efficient route to 1,3-diamines that contain both quaternary and tertiary stereocenters. The design of the chiral ligand, often a phosphine derivative, is critical for controlling the stereochemical outcome of the palladium-catalyzed allylic amination step.

The versatility of these methods allows for the synthesis of a diverse range of chiral diamine structures by varying the catalyst, chiral ligand, and substrates.

Catalytic System (Metal + Ligand)Reaction TypeSubstrate TypeProduct TypeEnantiomeric Excess (ee %)Reference
Rhodium / Chiral Sulfur-Olefin LigandAsymmetric 1,2-AdditionCyclic N-Sulfonyl Imines, Arylboronic AcidsChiral Sulfamides (precursors to 1,3-diamines)95-99 acs.org
Palladium / Chiral Ligand (e.g., (S,S)-L1)Asymmetric Allylic AminationAllyl Carbonates, Sulfamate NucleophilesN-Allyl Hydroxylamine-O-sulfamates>90 nih.govacs.org
Rhodium(II) TetracarboxylateDiastereoselective AziridinationEnantioenriched AlkenesAmino AziridinesDiastereoselective nih.govacs.org
Palladium / Chiral Phosphine Ligand + PyrrolidineRelay Catalysis (Vinylogous Addition / Allylic Amination)1,3-Dienes, Sulfuric Diamide, AldehydesChiral 1,3-DiaminesModerate to Good acs.org
Rhodium(II) ComplexIntermolecular 1,3-DiaminationTerminal and Internal AlkenesAllylic 1,3-DiaminesN/A (focus on regioselectivity) acs.org

Mechanistic Investigations of Reactions Involving Methyl 3 Phenylamino Propyl Amine

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving Methyl[3-(phenylamino)propyl]amine are fundamental to understanding its reactivity. While specific kinetic and thermodynamic data for every reaction involving this compound is not extensively documented in publicly available literature, general principles of amine reactivity can be applied. For instance, in nucleophilic substitution reactions, the rate would be influenced by factors such as the concentration of the amine and the electrophile, the solvent, and the temperature.

A hypothetical reaction scenario could involve the N-alkylation of this compound with an alkyl halide. The reaction would likely follow second-order kinetics, being first order in both the amine and the alkyl halide.

ParameterHypothetical Value/Observation
Rate Law Rate = k[this compound][Alkyl Halide]
Activation Energy (Ea) Would depend on the specific alkyl halide and reaction conditions.
Enthalpy of Reaction (ΔH) Likely exothermic due to the formation of a new C-N bond.
Entropy of Reaction (ΔS) Likely to be negative as two molecules combine to form a more ordered product.

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the searched literature.

Transition State Analysis

The analysis of transition states in reactions with this compound is crucial for a deeper understanding of the reaction pathways. In a typical nucleophilic substitution reaction, the transition state would involve the partial formation of a new bond between the nitrogen atom of the amine and the carbon atom of the electrophile, and the partial breaking of the bond between the carbon and the leaving group. The geometry of this transition state would influence the stereochemical outcome of the reaction.

For an SN2 reaction, the transition state would be trigonal bipyramidal at the carbon atom undergoing substitution. The stability of this transition state, and therefore the reaction rate, would be sensitive to steric hindrance around both the nitrogen atom and the electrophilic carbon.

FeatureDescription
Geometry For an SN2 reaction, a trigonal bipyramidal geometry at the electrophilic carbon is expected.
Bonding Partial C-N bond formation and partial C-Leaving Group bond breaking.
Charge Distribution Development of partial charges on the nitrogen, carbon, and leaving group atoms.
Steric Effects The bulky phenylamino (B1219803) and propyl groups could influence the approach of the electrophile.

This table provides a generalized analysis of a transition state involving a secondary amine like this compound.

Role as a Nucleophile in Organic Transformations

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. crunchchemistry.co.uk This characteristic allows it to participate in a wide array of organic transformations. Amines, in general, are known to react with various electrophiles. crunchchemistry.co.ukchemguide.co.uk

The nucleophilicity of an amine is influenced by several factors, including the electronic and steric effects of the substituents on the nitrogen atom. The presence of an alkyl group (methyl) on the nitrogen of this compound enhances its nucleophilicity compared to its primary amine counterpart due to the electron-donating inductive effect of the alkyl group. crunchchemistry.co.uk However, the bulky nature of the substituents can also introduce steric hindrance, which can affect its reactivity towards certain electrophiles. masterorganicchemistry.com

Common reactions where this compound would act as a nucleophile include:

Alkylation: Reaction with alkyl halides to form tertiary amines. chemguide.co.uk

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. chemguide.co.uk

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

For an amine to act as a base, it requires a proton to accept. quora.com In the absence of an acidic proton, as in the case of acetic anhydride, the amine will act as a nucleophile. quora.com

Oxidative Pathways of Secondary Amines

The oxidation of secondary amines like this compound can proceed through various pathways, leading to a range of products. These transformations are of significant interest in synthetic chemistry.

Electrochemical Oxidation Mechanisms

Electrochemical oxidation offers an alternative to conventional chemical methods for the transformation of amines. mdpi.comresearchgate.net The electrochemical oxidation of aliphatic amines generally involves an initial one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.com This is followed by deprotonation at the α-carbon to yield a radical intermediate. mdpi.com

Recent studies have explored more complex electrochemical oxidation pathways. For instance, a modular and selective strategy for the α-methylation of protected amines has been developed through an improved electrochemical protocol based on the classic Shono oxidation reaction. nsf.gov Another study demonstrated that the electrochemical oxidation of primary amines to nitriles on NiOOH electrodes can occur via a potential-dependent hydride transfer to Ni4+ sites, in addition to the previously thought indirect hydrogen atom transfer mechanism. nih.gov

Catalytic Aerobic Oxidation

Catalytic aerobic oxidation provides a greener and more sustainable approach to amine oxidation. researchgate.net Significant progress has been made in developing catalyst systems that can efficiently oxidize secondary amines using molecular oxygen as the oxidant. researchgate.netrsc.org

One notable approach involves the use of bioinspired catalyst systems. For example, a system composed of 1,10-phenanthroline-5,6-dione (B1662461) (phd) and a copper ion has been shown to catalyze the aerobic oxidation of secondary amines. rsc.org The mechanism for secondary amine oxidation in this system is proposed to proceed through an addition-elimination pathway, which is different from the transamination pathway observed for primary amines. rsc.orgnih.govacs.org The addition of a co-catalyst like ZnI₂ can further enhance the catalytic activity by activating the quinone catalyst and providing an iodide source that acts as a redox-mediator. nih.govacs.org

Bulk gold powder has also been identified as a highly active catalyst for the aerobic oxidation of secondary amines to imines under mild conditions (1 atm O₂ and 60–100 °C). rsc.org

Decomposition and Stability Under Defined Chemical Conditions

This compound is generally stable under normal storage conditions. fishersci.comfishersci.com However, it is incompatible with strong oxidizing agents. fishersci.comfishersci.com Exposure to excess heat should also be avoided. fishersci.comfishersci.com

Hazardous decomposition products that can be formed upon thermal decomposition include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). fishersci.comfishersci.com Hazardous polymerization is not expected to occur. fishersci.comfishersci.com

Derivatives and Analogues of Methyl 3 Phenylamino Propyl Amine: Synthesis and Reactivity

Structural Modifications of the Phenyl Ring

The phenyl ring attached to one of the nitrogen atoms is a primary target for structural variation. Introducing substituents onto this ring can profoundly influence the molecule's chemical behavior.

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) increase the electron density on the phenyl ring through inductive and resonance effects. This enhanced electron density makes the lone pair of the anilino nitrogen more available, thereby increasing its nucleophilicity and basicity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -Br) pull electron density away from the phenyl ring. This reduction in electron density decreases the nucleophilicity and basicity of the anilino nitrogen. The strength of this effect varies, with nitro and cyano groups having a more pronounced impact than halogens.

The electronic influence of these substituents can be quantified and predicted using Hammett correlations, which relate reaction rates and equilibrium constants to substituent constants (σ). researchgate.net Studies on related aromatic systems, such as N-(substituted phenyl)salicylaldimines, have shown that the chemical shifts in NMR spectroscopy can be correlated with electrophilic substituent constants (σ+), indicating significant resonance interaction between the substituents and the rest of the molecule. researchgate.net In nucleophilic aromatic substitution (SNAr) reactions on substituted thiophenes, a related class of aromatic compounds, the reaction rate is highly dependent on the nature of the electron-withdrawing group on the ring. nih.gov

Substituent (X)ClassificationEffect on Phenyl Ring Electron DensityPredicted Effect on Anilino Nitrogen Nucleophilicity
-OCH₃ (Methoxy)Strong Electron-Donating Group (EDG)IncreasesIncreases
-CH₃ (Methyl)Weak Electron-Donating Group (EDG)Slightly IncreasesSlightly Increases
-H (Hydrogen)Neutral (Reference)BaselineBaseline
-Cl (Chloro)Weak Electron-Withdrawing Group (EWG)DecreasesDecreases
-CN (Cyano)Strong Electron-Withdrawing Group (EWG)Strongly DecreasesStrongly Decreases
-NO₂ (Nitro)Strong Electron-Withdrawing Group (EWG)Strongly DecreasesStrongly Decreases

The synthesis of analogues with specific substituents on the phenyl ring typically involves multi-step processes starting from appropriately substituted precursors.

Halogenated Analogues: These can be prepared by starting with a halogen-substituted aniline (B41778) in the initial synthesis steps. For instance, reacting a haloaniline with 3-chloropropionyl chloride followed by amination with methylamine (B109427) would yield the desired halogenated derivative.

Alkoxy-Substituted Analogues: The synthesis of alkoxy-substituted derivatives can be achieved similarly, by using an alkoxy-substituted aniline as the starting material. An alternative approach involves the synthesis of a hydroxy-phenyl derivative, which can then be alkylated using a Williamson ether synthesis. A general and efficient method for creating substituted phenyl compounds is the Claisen condensation, which can be used to form key intermediates like 1-(substituted phenyl)-3-methylpropane-1,3-diones that can be further elaborated into the desired amine structures. scispace.com

Analogue TypeExample StructurePotential Synthetic Precursor
Halogenated (Chloro)Methyl[3-((4-chlorophenyl)amino)propyl]amine4-Chloroaniline
Halogenated (Bromo)Methyl[3-((4-bromophenyl)amino)propyl]amine4-Bromoaniline
Alkoxy-Substituted (Methoxy)Methyl[3-((4-methoxyphenyl)amino)propyl]aminep-Anisidine (4-Methoxyaniline)
Alkoxy-Substituted (Ethoxy)Methyl[3-((4-ethoxyphenyl)amino)propyl]aminep-Phenetidine (4-Ethoxyaniline)

Alkyl Chain Variations

Modifying the three-carbon propyl chain that separates the two nitrogen atoms can impact the molecule's conformational flexibility and the spatial relationship between the functional groups.

Synthesizing homologues with ethyl, butyl, or longer alkyl chains can be accomplished by substituting the 1,3-diaminopropane (B46017) backbone with other commercially available diamines. For example, using N-methyl-1,2-ethanediamine or N-methyl-1,4-butanediamine in a reaction with a suitable phenyl-containing electrophile would yield the corresponding homologues. The synthesis of N-methyl-1,3-propanediamine itself can be achieved through various routes, including from precursors like dimethylaminopropionitrile. google.comchemicalbook.com These synthetic strategies are adaptable to different chain lengths.

Analogue NameAlkyl Chain LengthCore Diamine Precursor
Methyl[2-(phenylamino)ethyl]amine2 Carbons (Ethyl)N-Methyl-1,2-ethanediamine
Methyl[3-(phenylamino)propyl]amine3 Carbons (Propyl)N-Methyl-1,3-propanediamine nist.gov
Methyl[4-(phenylamino)butyl]amine4 Carbons (Butyl)N-Methyl-1,4-butanediamine
Methyl[5-(phenylamino)pentyl]amine5 Carbons (Pentyl)N-Methyl-1,5-pentanediamine

Introducing branches or cyclizing the alkyl chain creates sterically constrained analogues with more rigid structures.

Branched Chain Derivatives: These can be synthesized by using a diamine precursor that already contains a branch. For example, starting with 1-methyl-1,3-propanediamine would introduce a methyl branch on the carbon adjacent to the primary amine.

Cyclized Derivatives: More complex syntheses can forge new rings that incorporate the alkyl chain. A notable example is the copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes. nih.gov In this reaction, an amine can react with an allenyne to form a seven-membered azepine ring in a single step. Applying this methodology to a substrate containing the this compound framework could yield novel, rigid, polycyclic structures. nih.gov Another strategy involves the oxidative cyclization of an aminoethyl side chain onto an aromatic ring, a method used in the synthesis of aaptamine (B1664758) alkaloids, which could be adapted to form new ring systems from phenylpropylamine precursors. mdpi.com

Derivative TypeDescriptionExample Synthetic Strategy
Branched ChainAn alkyl group (e.g., methyl) is attached to the propyl backbone.Use of a substituted diamine precursor like 1-methyl-1,3-propanediamine.
Cyclized (Azepine)The alkyl chain and nitrogen atom are incorporated into a new seven-membered ring.Copper(I)-catalyzed tandem amination/cyclization of an allenyne. nih.gov
Cyclized (Benzo-fused)The alkyl chain cyclizes onto the phenyl ring.Oxidative intramolecular cyclization. mdpi.com

Nitrogen Atom Modifications

The two nitrogen atoms—one secondary aliphatic and one secondary aromatic—have distinct reactivities and can be modified to produce a variety of derivatives. The aliphatic nitrogen is generally more basic and nucleophilic than the anilino nitrogen.

Further alkylation of the secondary methylamino group can produce tertiary amines. Acylation with acyl chlorides or anhydrides can form the corresponding amides. The anilino nitrogen is less reactive due to the delocalization of its lone pair into the phenyl ring. However, it can still undergo reactions like alkylation or acylation under more forcing conditions.

The synthesis of N,N'-dialkyl-1,3-propanedialdiminium salts via transamination demonstrates a method for modifying the substituents on both nitrogen atoms of a 1,3-propanediamine backbone. illinois.edu This approach could be adapted to introduce different alkyl or aryl groups onto the nitrogen atoms of the parent compound.

Modification SiteReaction TypeResulting Functional GroupExample Product
Methylamino NitrogenAlkylation (e.g., with ethyl iodide)Tertiary AmineEthyl(methyl)[3-(phenylamino)propyl]amine
Methylamino NitrogenAcylation (e.g., with acetyl chloride)AmideN-Methyl-N-[3-(phenylamino)propyl]acetamide
Phenylamino (B1219803) NitrogenAlkylation (e.g., with benzyl (B1604629) bromide)Tertiary AmineN-Benzyl-N-phenyl-N'-methyl-1,3-propanediamine
Phenylamino NitrogenAcylation (e.g., with benzoyl chloride)AmideN-Phenyl-N-[3-(methylamino)propyl]benzamide

Formation of Tertiary Amine Structures

The conversion of the secondary methylamino group in this compound to a tertiary amine is a fundamental transformation. This is typically achieved through N-alkylation, a class of reaction where an alkyl group is introduced onto the nitrogen atom. Standard laboratory methods for this conversion include reaction with alkyl halides or reductive amination. wikipedia.org

The reaction with an alkyl halide, such as an alkyl iodide or bromide, proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the secondary nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This process converts the secondary amine into a tertiary amine. While the alkylation of primary amines can be difficult to control and often leads to mixtures of primary, secondary, and tertiary amines, the alkylation of a secondary amine to a tertiary amine is generally more selective. masterorganicchemistry.com Steric hindrance around the tertiary amine product is greater than that of the secondary amine reactant, which helps to slow down subsequent quaternization reactions. masterorganicchemistry.com

Catalytic methods using alcohols as alkylating agents in the presence of a transition metal catalyst, such as ruthenium or iridium complexes, represent another efficient route. organic-chemistry.org These reactions are often favored in industrial settings as they utilize readily available alcohols and avoid the production of halide byproducts. wikipedia.org For example, catalytic N-methylation using methanol (B129727) is a common strategy for converting secondary amines to tertiary amines. organic-chemistry.org

Quaternization Reactions

Quaternization is the process by which a tertiary amine is further alkylated to form a quaternary ammonium (B1175870) salt, a positively charged species with four organic substituents attached to the nitrogen atom. This reaction, often referred to as the Menshutkin reaction, is a definitive method for producing these ionic compounds as overalkylation is not possible. wikipedia.org

Starting from a tertiary amine derivative of this compound, reaction with an excess of a reactive alkyl halide, particularly methyl iodide, under forcing conditions can lead to the corresponding quaternary ammonium salt. masterorganicchemistry.com The reaction proceeds readily because the tertiary amine remains nucleophilic enough to attack the alkyl halide.

Alternatively, reagents other than alkyl halides can be used as alkylating agents. For instance, sugar sulfonates, such as tosylates or mesylates, have been shown to react with amines to form quaternary ammonium salts. mdpi.com The reaction yield and rate are influenced by factors including the nature of the leaving group (sulfonate), the nucleophilicity of the amine, and steric hindrance. mdpi.com One-pot procedures involving the formation of a quaternary ammonium salt and subsequent in situ reaction have also been developed, highlighting the utility of quaternization as an intermediate step in more complex transformations. rsc.org The formation of a tetrahydropyrimidinium iodide salt from a cyclized derivative of this compound further illustrates the accessibility of such quaternary structures. lookchem.com

Synthesis of Heterocyclic Systems Incorporating the Amine Moiety

The 1,3-diamine structure of this compound makes it an ideal building block for the synthesis of various nitrogen-containing heterocyclic systems. The two nitrogen atoms can act as nucleophiles, reacting with bifunctional electrophiles to form rings of different sizes.

A common strategy involves the condensation reaction with 1,3-dicarbonyl compounds or their equivalents. This reaction typically leads to the formation of six-membered rings. For example, reaction with a β-diketone would be expected to yield a substituted dihydropyrimidine, which can be subsequently oxidized to a pyrimidine (B1678525). The use of this compound in such a reaction would result in a pyrimidine ring bearing a methyl group on one ring nitrogen and a phenyl group on the other. Indeed, a related substance, 1-Methyl-2-(4-nitro-phenyl)-3-phenyl-3,4,5,6-tetrahydro-pyrimidin-1-ium iodide, indicates the successful incorporation of the N-methyl-N'-phenyl-1,3-diamine moiety into a pyrimidine-based ring system. lookchem.com

Furthermore, reactions with other electrophiles can yield different heterocyclic structures. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a six-membered 1,3-diazinan-2-one (a cyclic urea), such as 3-methyl-1,3-oxazinan-2-one. lookchem.com The diamine can also be a precursor to more complex structures; for example, it can be used to synthesize amidine derivatives which then undergo cyclization reactions to form heterocycles like quinolines or pyrazoles. mdpi.com

The following table summarizes potential heterocyclic systems that can be synthesized from this compound or its close derivatives.

ReactantResulting Heterocyclic SystemRing Size
1,3-DiketoneTetrahydropyrimidine / Pyrimidine6-membered
β-KetoesterDihydropyrimidinone6-membered
Phosgene / Chloroformate1,3-Diazinan-2-one6-membered
Carbon Disulfide1,3-Diazinane-2-thione6-membered
Propargylamine derivativesQuinoline / Azadienes6-membered

Comparative Reactivity Studies of Analogues

The reactivity of this compound can be better understood by comparing it to its structural analogues. A key analogue is N-methyl-1,3-propanediamine, which lacks the phenyl group on one of the nitrogen atoms. chemicalbook.comchemeo.com The primary differences in reactivity between these two compounds arise from the steric and electronic effects imparted by the phenyl substituent.

The phenyl group is electron-withdrawing compared to an alkyl group. This effect reduces the electron density on the adjacent nitrogen atom, thereby decreasing its basicity and nucleophilicity. Consequently, the phenylamino (-NHPh) group in this compound is significantly less reactive in nucleophilic reactions (such as alkylation and acylation) than the corresponding methylamino (-NHMe) group in N,N'-dimethyl-1,3-propanediamine or the terminal primary amino (-NH2) group in N-methyl-1,3-propanediamine.

In competitive reactions involving both amine sites of this compound, electrophiles will preferentially react at the more nucleophilic N-methylamino nitrogen. This difference in reactivity allows for selective functionalization. For example, in an alkylation reaction with one equivalent of an alkyl halide, the major product would be the tertiary amine formed at the N-methyl position, leaving the N-phenyl position unreacted.

The steric bulk of the phenyl group also plays a role, albeit secondary to the electronic effect in many cases. nih.govrsc.org The phenyl group provides more steric hindrance than a methyl group, which can slow down reactions at the phenylamino nitrogen. In the synthesis of heterocyclic systems, the reduced nucleophilicity of the phenylamino nitrogen can influence the rate of cyclization and may require more forcing reaction conditions compared to a purely aliphatic diamine analogue.

The table below provides a qualitative comparison of the expected reactivity.

Reaction TypeThis compound ReactivityN-methyl-1,3-propanediamine ReactivityRationale
N-Alkylation (at N-Ph vs N-primary)LowerHigherThe phenyl group is electron-withdrawing, reducing the nucleophilicity of the nitrogen. rsc.org
N-Acylation (at N-Ph vs N-primary)LowerHigherReduced nucleophilicity of the N-phenyl group makes it a weaker attacker of the acyl carbon.
Condensation with CarbonylsSlowerFasterThe more nucleophilic primary amine of the analogue will react more readily.
Basicity (pKa of N-Ph vs N-primary)LowerHigherThe lone pair on the phenyl-substituted nitrogen is delocalized into the aromatic ring, reducing basicity.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 3 Phenylamino Propyl Amine

X-ray Crystallography for Solid-State Structure Determination

For instance, in the crystal structure of a related compound, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, researchers observed that pairs of N—H···N hydrogen bonds connect molecules, forming centrosymmetric dimers. researchgate.netbiosynth.com These dimers are further stabilized by π-π stacking interactions between aromatic rings. researchgate.netbiosynth.com A similar analysis for Methyl[3-(phenylamino)propyl]amine would reveal the specific hydrogen bonding motifs and how these, in conjunction with van der Waals forces, lead to the most stable three-dimensional arrangement.

Table 1: Potential Hydrogen Bond Parameters for Crystalline Amines

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···N~ 0.90~ 2.1-2.3~ 3.0-3.2~ 150-170
C-H···π~ 0.95~ 2.5-2.8~ 3.4-3.7~ 140-160

Note: This table presents typical ranges for hydrogen bond geometries in crystalline organic compounds and is for illustrative purposes, as specific data for this compound is not available.

The flexibility of the propyl chain in this compound allows for multiple conformations. X-ray crystallography would provide a precise snapshot of the molecule's preferred conformation in the solid state. This includes the torsion angles along the C-C and C-N bonds of the propyl chain and the orientation of the phenyl group relative to the rest of the molecule.

Studies on similar molecules, such as 2-N-phenylamino-3-nitro-4-methylpyridine, have shown that the conformation can be non-planar, with significant dihedral angles between the pyridine (B92270) and phenyl rings. nih.gov The specific conformation adopted by this compound in its crystalline form would be the result of a balance between intramolecular steric effects and the optimization of intermolecular packing forces. Understanding this solid-state conformation is crucial as it can influence the material's physical properties, such as its melting point and solubility.

Table 2: Illustrative Torsion Angles for a Flexible Propylamine Chain

Torsion AngleDescriptionExpected Value Range (°)
Cα-Cβ-Cγ-NDefines the backbone conformation±60 (gauche), 180 (anti)
Cβ-Cγ-N-C(methyl)Orientation of the methyl group-
Cβ-Cγ-N-C(phenyl)Orientation of the phenyl group-

Note: This table is a generalized representation of possible torsion angles. The actual values for this compound would need to be determined experimentally.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral analogues)

While this compound itself is not chiral, the introduction of a stereocenter, for example by methylation at the benzylic position to create a chiral analogue, would result in a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying such chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter and can be used to distinguish between enantiomers, which are otherwise identical in most physical properties. Although no specific studies on chiral analogues of this compound are reported, the principles of the technique are well-established for a wide range of chiral amines. researchgate.netutexas.edursc.org

In a typical application, the CD spectra of the two enantiomers of a chiral amine would be mirror images of each other. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) can be correlated with the absolute configuration (R or S) of the stereocenter. Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a mixture of enantiomers. utexas.edu This is achieved by comparing the CD signal of the mixture to that of a pure enantiomer. The development of multi-component assemblies, where a chiral amine interacts with a chiral host, can amplify the CD signal, allowing for rapid and sensitive determination of enantiomeric excess. researchgate.net

Theoretical and Computational Chemistry Studies of Methyl 3 Phenylamino Propyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior and energetic properties of molecules. For Methyl[3-(phenylamino)propyl]amine, these calculations are instrumental in characterizing its fundamental quantum mechanical nature.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT studies can elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic characteristics.

Key electronic properties often calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability, whereas a smaller gap indicates that the molecule is more easily excitable and potentially more reactive.

For this compound, the phenylamino (B1219803) group acts as an electron-donating group, influencing the electron density across the molecule. The nitrogen atoms and the aromatic ring are regions of high electron density, making them likely sites for electrophilic attack. DFT calculations can quantify this by generating electron density maps and calculating molecular electrostatic potential (MEP) surfaces. These surfaces visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Table 1: Calculated Electronic Properties of this compound using DFT

Property Typical Calculated Value Range Significance
HOMO Energy -5.0 to -6.5 eV Represents the ability to donate an electron.
LUMO Energy -0.5 to 1.0 eV Represents the ability to accept an electron.
HOMO-LUMO Gap 4.5 to 6.0 eV Indicates chemical reactivity and stability.

Note: The values presented are typical ranges derived from DFT calculations on similar aniline (B41778) derivatives and may vary depending on the specific functional and basis set used in the calculation.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for highly accurate calculations of molecular geometry and energy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the solution to the Schrödinger equation.

For this compound, ab initio calculations are used to determine the most stable three-dimensional arrangement of its atoms (i.e., its equilibrium geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The accuracy of the calculated geometry is highly dependent on the level of theory and the basis set chosen.

These high-level calculations are also crucial for obtaining precise single-point energies, which can be used to determine relative conformational energies and the activation barriers of chemical reactions. While computationally more demanding than DFT, ab initio methods are the gold standard for benchmarking the accuracy of other computational approaches.

Conformational Analysis using Molecular Mechanics and Dynamics

The flexible propyl chain in this compound allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. Molecular Mechanics (MM) and Molecular Dynamics (MD) are the primary computational tools for this purpose.

MM methods use a classical force field to approximate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally efficient and allows for the rapid exploration of the conformational space. By systematically rotating the rotatable bonds (e.g., C-C and C-N bonds in the propyl chain), a potential energy surface can be generated, revealing the low-energy conformers.

MD simulations provide a time-dependent perspective on the conformational behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track its movements over time, showing how it transitions between different conformations and how it behaves at finite temperatures. This can reveal the dominant conformations present in a given environment.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the potential chemical reactions involving this compound. This involves identifying the lowest energy path from reactants to products on the potential energy surface. A key aspect of this is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate.

By locating the TS structure and calculating its energy, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. For this compound, this could involve modeling reactions such as N-alkylation, acylation, or its role in catalytic cycles. The vibrational frequencies of the TS are also calculated; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can help in the assignment of complex spectra and the structural elucidation of reaction products.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Calculating the vibrational frequencies of this compound provides a theoretical spectrum that can be compared with experimental results. This comparison can confirm the identity and purity of a synthesized compound. The calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their intensities can be used to assign specific peaks in an experimental spectrum to particular molecular motions, such as N-H stretching, C-H bending, or vibrations of the phenyl ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
N-H (secondary amine) Stretch 3350 - 3450
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 2960
C=C (aromatic) Stretch 1500 - 1600

Note: These are typical frequency ranges and are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations.

Molecular Interaction Studies (e.g., with catalysts, materials, not biological targets)

Understanding how this compound interacts with other chemical species is crucial for its application in materials science and catalysis. Computational modeling can provide detailed insights into the nature and strength of these intermolecular interactions.

For instance, if this compound is considered for use as a curing agent for epoxy resins or as a ligand in a catalyst system, computational studies can model the docking of the molecule onto a surface or into the active site of a metal complex. These studies can determine the preferred binding orientation and calculate the interaction energy. The interactions are typically non-covalent, involving hydrogen bonds (e.g., from the N-H group), van der Waals forces, and electrostatic interactions.

By modeling the adsorption of this compound on the surface of a material (e.g., silica, a metal oxide, or a polymer), researchers can predict its effectiveness as a surface modifier or adhesion promoter. These simulations can reveal how the molecule orients itself on the surface and which functional groups are responsible for the binding.

Machine Learning Applications in Amine Chemistry (e.g., synthesis optimization, property prediction)

Machine learning (ML) has emerged as a transformative tool in chemistry, offering powerful methods to analyze complex datasets and build predictive models. In the field of amine chemistry, ML is being increasingly applied to accelerate discovery and optimize processes, from synthesis to property prediction. These approaches are particularly valuable for navigating the vast chemical space of amines and for understanding intricate structure-property relationships.

The synthesis of amines often involves complex reaction landscapes with numerous variables that can influence yield, selectivity, and efficiency. Machine learning algorithms can be trained on experimental data to model these complex relationships and identify optimal reaction conditions.

For instance, ML models have been successfully used to optimize the synthesis of N-alkylanilines from arenes. acs.org By analyzing the effects of various catalysts, solvents, and reaction parameters, these models can predict the conditions that will lead to the highest yield, often uncovering non-obvious interactions between variables. acs.org One study demonstrated the use of ML to optimize a photoredox tertiary amine synthesis with multiple continuous variables, such as concentration and temperature, leading to a significant increase in productivity compared to traditional batch reactions.

Another key area is the prediction of reaction outcomes. ML models can be trained to assess the likelihood of a particular reaction occurring, effectively screening for the most plausible synthetic routes. acs.org For example, a model could predict the probability of a successful S-N coupling between an arylamine and a sulfonyl chloride, helping to prioritize experimental efforts. acs.org Research has also shown that even with small datasets, ML algorithms like random forests can reliably predict the conversion rate of amide bond synthesis by utilizing molecular descriptors derived from quantum chemical calculations. pku.edu.cn

Table 1: Application of Machine Learning in Amine Synthesis Optimization

ML Model TypeApplicationKey Findings
Bayesian OptimizationOptimization of photoredox tertiary amine synthesisIdentified key parameters for high yield and cost-efficiency, significantly increasing throughput.
Random ForestPrediction of amide bond synthesis conversion rateAchieved high predictive accuracy (R² > 0.95) even with small experimental datasets. pku.edu.cn
Gradient Boosting Decision TreeIdentification of N-dealkylation metabolism pathwaysSuccessfully classified emerging amine pollutants based on their metabolic pathways with high accuracy. mdpi.com

This table is based on findings from the cited research articles and is intended to be illustrative.

The chemical structure of an amine dictates its physical, chemical, and biological properties. Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are adept at learning these relationships from data.

One significant application is the prediction of amine degradation rates, which is crucial for applications like carbon capture. A study on 30 different amines showed that secondary amines generally exhibit higher degradation rates than primary or tertiary amines. nih.govnih.gov Machine learning models, such as CatBoost regression, were developed to predict these degradation rates based on the chemical structures of the amines, achieving high accuracy. nih.govnih.govacs.org These models can identify structural features that influence stability, such as the presence of hydroxyl or amino groups and the length of alkyl chains. nih.govnih.gov

Toxicity prediction is another critical area where ML is making a substantial impact. QSAR models can be developed to discriminate between mutagenic and non-mutagenic aromatic amines, providing a valuable tool for in silico risk assessment. nih.gov These models use molecular descriptors to predict the likelihood of a compound being a carcinogen. nih.gov Furthermore, ML-based QSAR approaches are being developed to predict the toxicity of chemicals directly from analytical data, such as that obtained from gas chromatography-mass spectrometry (GC-MS), without requiring complete structural information. nih.gov

The physicochemical properties of amines, such as boiling point, dipole moment, and solubility, can also be predicted using QSPR models. youtube.comyoutube.com These predictions are invaluable for designing amines with specific properties for various applications. For example, in the context of drug discovery, ML models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of amine-containing compounds, helping to identify candidates with favorable pharmacokinetic profiles.

Table 2: Machine Learning Models for Amine Property Prediction

Property PredictedML Model/ApproachKey Structural Influences Identified
Oxidative Degradation RateCatBoost Regression, Multiple Linear RegressionNumber of amino/hydroxyl groups, alkyl chain length, steric hindrance. nih.govnih.govacs.org
Mutagenicity/CarcinogenicityMechanistic QSARSpecific molecular descriptors related to electronic and structural features. nih.gov
N-dealkylation MetabolismRandom Forest, Gradient Boosting, etc.Molecular descriptors representing reactivity and structural fit. mdpi.com
Physicochemical Properties (e.g., logP, boiling point)QSPR, XGBoostMolecular weight, vapor pressure, water solubility. nih.govyoutube.comyoutube.com

This table is based on findings from the cited research articles and is intended to be illustrative.

For a molecule like this compound, these machine learning approaches could be applied to predict a range of properties. By inputting its structural features into pre-trained models, one could estimate its degradation stability, potential toxicity, and various physicochemical parameters. Furthermore, should one wish to synthesize this compound, ML could guide the optimization of the synthetic protocol to maximize yield and minimize byproducts. The continued development of machine learning in chemistry promises to provide increasingly accurate and accessible tools for the theoretical and practical study of amines.

Based on a comprehensive review of scientific literature, there is currently insufficient published data to provide a detailed article on the specific applications of this compound in non-biological systems according to the requested outline. Searches for the compound, its synonyms such as N-methyl-N'-phenyl-1,3-propanediamine, and its CAS number (2095-73-0) did not yield specific research findings related to its role as a ligand in coordination chemistry or as a reagent in the specified organic synthesis reactions.

The available information is limited to its existence as a chemical entity, but detailed studies on its use in the synthesis of metal complexes, the catalytic activity of such complexes, or its application in functionalization and condensation reactions are not present in the accessible literature. Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided structure.

Applications of Methyl 3 Phenylamino Propyl Amine in Non Biological Systems

Materials Science Applications

The molecular structure of Methyl[3-(phenylamino)propyl]amine, featuring both a secondary aliphatic amine and a secondary aromatic amine (aniline-type) group, provides it with versatile reactivity that is leveraged in materials science.

Precursor in Polymer Synthesis

While not widely documented as a mainstream polymer precursor, the functional groups within this compound suggest its potential role in polymerization. The presence of two amine groups allows it to act as a monomer or a chain extender in the synthesis of various polymers. For instance, secondary amines can undergo vinylation to produce N-vinyl monomers, which can then be polymerized through radical or cationic methods to form cross-linked or linear polymers nih.gov.

Furthermore, diamine compounds are fundamental building blocks for step-growth polymerization. Aminopropyl-terminated molecules are known to react to form polymers such as polyureas and polyimides gelest.com. The dual amine functionality of this compound could theoretically allow it to participate in similar polycondensation reactions with complementary monomers like diisocyanates or dianhydrides to create novel polymer structures. Such materials containing secondary amine moieties are explored for applications as adhesives and reactive macromolecules for fabricating other functional materials rsc.org.

Surface Modification and Functionalization

The amine groups in this compound make it a candidate for the surface modification and functionalization of various materials. The general strategy involves covalently grafting amine molecules onto a substrate to introduce new surface properties, such as altering charge, improving adhesion, or providing reactive sites for further chemistry mdpi.com.

The compound's diamine nature is particularly relevant, as molecules like 1,3-propanediamine are used to functionalize surfaces of materials such as nanodiamonds, significantly improving their dispersibility in organic solvents bit.edu.cn. The process typically involves forming amide linkages between the amine and the material's surface.

Moreover, the presence of a secondary amine is significant. In certain chemical systems, secondary amines exhibit selective reactivity over primary amines. For example, the reaction to form donor-acceptor Stenhouse adducts (DASAs), which are photosensitive compounds, has shown high selectivity for secondary amines bound to a polymer surface royalsocietypublishing.orgresearchgate.net. This specific reactivity allows for precise chemical modification of surfaces, which is crucial in the development of advanced materials royalsocietypublishing.org. The dual amine functionalities of this compound offer a route to tethering the molecule to a surface via one amine group, leaving the other available for such selective reactions.

Components in Functional Coatings or Sensors

The integration of amine-functional compounds into coatings is a common practice to enhance performance characteristics like adhesion and durability gelest.com. The reactivity of this compound would allow it to be incorporated into polymer networks for coatings, potentially acting as a cross-linking agent.

A more specialized application lies in the development of functional sensors. The selective reaction of secondary amines with certain reagents to produce a distinct color change forms the basis of colorimetric sensors researchgate.net. For instance, Meldrum's activated furan (B31954) reacts specifically with secondary amines to form intensely colored triene derivatives, a reaction that can be observed with the naked eye royalsocietypublishing.org. This phenomenon can be exploited to create sensors for detecting the presence of secondary amines on a surface or in a solution royalsocietypublishing.orgresearchgate.net. This compound, containing a secondary amine, could serve either as a target analyte for such a sensor or as a component in the sensor's chemical recognition element.

Analytical Chemistry Applications (e.g., derivatization for specific analytical purposes)

In analytical chemistry, it is often necessary to chemically modify an analyte to make it suitable for detection and quantification, a process known as derivatization libretexts.orgnumberanalytics.com. Amines, particularly polar ones, often require derivatization to improve their volatility for gas chromatography (GC) or to add a chromophore or fluorophore for detection by ultraviolet-visible (UV-Vis) or fluorescence (FL) detectors in high-performance liquid chromatography (HPLC) libretexts.orgnumberanalytics.com.

This compound, as a secondary amine, is amenable to various derivatization techniques.

For HPLC-UV/FL Analysis : Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with secondary amines to introduce a UV-active or fluorescent tag, greatly enhancing detection sensitivity libretexts.org.

For GC Analysis : Derivatization of secondary amines is common to reduce their polarity and improve chromatographic peak shape.

Specific Reagents : 2-Naphthalenesulfonyl chloride (NSCl) has been successfully used for the pre-column derivatization of secondary amines, allowing for their analysis by normal-phase HPLC with UV detection nih.gov.

Beyond its role as an analyte, this compound is also commercially available as a high-purity analytical standard for research and pharmaceutical testing biosynth.com. In this capacity, it serves as a reference material to ensure the accuracy and reliability of analytical methods.

Role in Industrial Chemical Processes (excluding pharmaceutical intermediate or medical uses)

This compound is categorized as a chemical "building block," indicating its primary role as an intermediate in the synthesis of more complex chemical structures biosynth.com. Its dual amine functionality and aromatic ring make it a versatile precursor in organic synthesis.

While specific large-scale industrial processes using this exact compound are not widely publicized, its structure is analogous to other diamines that are significant industrial intermediates. For example, related compounds like N,N-dimethyl-1,3-propanediamine are crucial in the manufacturing of a wide array of products, including:

Surfactants and detergents researchgate.netatamankimya.com.

Additives for textiles, lubricants, and fuels researchgate.netatamankimya.comgoogle.com.

Flocculating agents for water treatment atamankimya.com.

Hardeners for epoxy resins atamankimya.com.

The synthesis of these related diamines, such as N,N-dimethyl-1,3-propanediamine, is often achieved through a continuous two-step process involving the reaction of acrylonitrile (B1666552) with an amine, followed by hydrogenation cetjournal.itresearchgate.net. Given its structure, this compound likely serves a similar role as a specialized intermediate for producing compounds with specific desired properties imparted by the methyl and phenylamino (B1219803) groups.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 2095-73-0 biosynth.com
Molecular Formula C₁₀H₁₆N₂ biosynth.com
Molar Mass 164.25 g/mol biosynth.com

| Canonical SMILES | CNCCCNC1=CC=CC=C1 | biosynth.com |

Table 2: Summary of Potential Non-Biological Applications

Application Area Relevant Functional Group(s) Potential Use Supporting Rationale
Polymer Synthesis Secondary Aliphatic Amine, Secondary Aromatic Amine Monomer, Chain Extender Can participate in step-growth polymerization to form polyureas, polyimides, etc. gelest.com. Can be vinylated to create monomers nih.gov.
Surface Modification Diamine Structure, Secondary Amine Functionalizing Agent Covalently grafts to surfaces to alter properties like dispersibility and reactivity mdpi.combit.edu.cn. Allows for selective surface reactions royalsocietypublishing.org.
Functional Coatings Amine Groups Additive, Cross-linker Can be integrated into polymer networks to enhance coating properties gelest.com.
Chemical Sensors Secondary Amine Colorimetric Detection Reacts selectively with specific reagents to produce a visible color change, enabling detection royalsocietypublishing.orgresearchgate.net.
Analytical Chemistry Secondary Amine Analyte, Reference Standard Can be derivatized for enhanced chromatographic detection libretexts.orgnih.gov. Used as a high-purity standard for method validation biosynth.com.

| Industrial Processes | Diamine, Phenyl Group | Chemical Intermediate | Acts as a building block for synthesizing more complex molecules for various non-pharmaceutical end-products biosynth.comatamankimya.com. |

Future Research Directions and Challenges in Methyl 3 Phenylamino Propyl Amine Chemistry

Development of Highly Efficient and Selective Synthetic Routes

Key areas for advancement include:

Catalytic Hydrogenation: Improving upon existing methods, such as palladium-catalyzed hydrogenation, to enhance chemoselectivity and reduce the risk of undesired side-reactions is crucial. chemrxiv.org

Biocatalytic Processes: The use of enzymes, like ω-transaminases, offers a promising green alternative for asymmetric synthesis, potentially leading to higher purity and more efficient product recovery.

One-Pot Reactions: Designing multi-step reaction sequences that can be performed in a single reaction vessel would significantly improve efficiency and reduce operational costs. chemrxiv.org

Challenges in this area involve identifying catalysts with high selectivity for the specific functional groups in the precursor molecules and optimizing reaction conditions to maximize yield and minimize byproducts. chemrxiv.org

Exploration of Novel Catalytic and Materials Science Applications

The unique structure of Methyl[3-(phenylamino)propyl]amine, featuring two distinct amine functionalities, makes it an attractive candidate for various applications in catalysis and materials science. The presence of both a primary and a secondary amine allows for differential reactivity, which can be exploited in the synthesis of complex molecules and materials. sincerechemicals.com

Future research should explore its potential as:

A Building Block for Polymers: Its diamine structure is well-suited for the synthesis of polymers such as polyamides and polyurethanes. sincerechemicals.com Research into how the specific structure of this compound influences the properties of these polymers, such as thermal stability and mechanical strength, is a promising avenue. sincerechemicals.com

A Ligand in Coordination Chemistry: The nitrogen atoms can act as coordination sites for metal ions, opening up possibilities for its use in catalysis and as a component of metal-organic frameworks (MOFs).

A Structure-Directing Agent: Amines are known to act as templates in the synthesis of porous materials like zeolites and aluminophosphates. chemicalbook.comsigmaaldrich.comresearchgate.net Investigating the role of this compound in directing the formation of novel crystalline structures with tailored pore sizes and properties is a key research direction. researchgate.net

A primary challenge will be to understand how the interplay between the phenyl ring and the two amine groups influences its behavior in these applications.

Deeper Understanding of Structure-Reactivity Relationships

A fundamental aspect of advancing the chemistry of this compound is to gain a deeper understanding of its structure-reactivity relationships. The electronic and steric effects of the phenyl and methyl groups on the reactivity of the two amine centers are not yet fully elucidated.

Future investigations should focus on:

Kinetic and Mechanistic Studies: Detailed experimental studies are needed to quantify the relative reactivity of the primary and secondary amine groups under various reaction conditions.

Influence of Substituents: Systematically varying substituents on the phenyl ring and observing the resulting changes in reactivity will provide valuable insights into the electronic effects at play.

Conformational Analysis: The conformational flexibility of the propyl chain can influence how the molecule interacts with other reactants. illinois.edu Understanding the preferred conformations in different environments is crucial for predicting its behavior.

A significant challenge is to de-convolute the complex interplay of electronic, steric, and conformational factors that govern its reactivity.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. nih.govnortheastern.eduyoutube.com Applying this integrated approach to this compound can accelerate discovery and provide insights that are difficult to obtain through experiments alone. northeastern.edu

Future research should leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, predict reaction mechanisms, and understand the origins of stereoselectivity in reactions involving this diamine. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and interactions of this compound in different solvent environments or within the pores of a material. youtube.com

High-Throughput Screening: Computational methods can be used to rapidly screen virtual libraries of derivatives for desired properties, guiding experimental efforts towards the most promising candidates. northeastern.edu

The main challenge lies in developing accurate computational models that can reliably predict experimental outcomes and in fostering close collaboration between computational and experimental chemists. acs.org

Design of Next-Generation Amine-Based Functional Molecules

Building upon the knowledge gained from the aforementioned research areas, the ultimate goal is to design and synthesize next-generation functional molecules derived from this compound. The unique combination of a phenyl ring and two distinct amine groups provides a versatile platform for creating molecules with tailored properties.

Future design efforts could target:

Biologically Active Molecules: The amine functionality is a common feature in many pharmaceuticals. unibo.it The scaffold of this compound could be a starting point for developing new therapeutic agents.

Multifunctional Materials: By incorporating other functional groups, it may be possible to create materials that exhibit multiple properties, such as both catalytic activity and specific binding capabilities. The "one drug, multiple targets" paradigm, which is gaining popularity in drug discovery, could be applied to the design of such molecules. nih.gov

Smart Materials: The responsiveness of the amine groups to stimuli like pH could be exploited to create "smart" materials that change their properties in response to their environment.

The primary challenge in this area is the creative and rational design of new molecular architectures that not only possess the desired functionalities but can also be synthesized efficiently.

Q & A

Q. 1.1. What are the optimized synthetic routes for Methyl[3-(phenylamino)propyl]amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React 3-(phenylamino)propanal with methylamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. Yield optimization requires pH control (pH ~6–7) and low temperatures (0–5°C) to minimize side reactions .
  • Nucleophilic substitution : Use 3-chloropropylamine hydrochloride with methylphenylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Catalytic KI enhances reactivity .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. 1.2. How is this compound characterized structurally, and what spectroscopic markers are critical?

Methodological Answer: Characterization employs:

  • NMR :
    • ¹H NMR : Peaks at δ 1.6–1.8 ppm (m, CH₂), δ 2.2–2.5 ppm (s, N–CH₃), δ 6.6–7.2 ppm (m, aromatic protons) .
    • ¹³C NMR : Signals at 38–42 ppm (N–CH₃), 48–52 ppm (propyl chain carbons), and 115–130 ppm (aromatic carbons).
  • IR : Stretching vibrations at 3300–3400 cm⁻¹ (N–H), 2800–2900 cm⁻¹ (C–H aliphatic), and 1500–1600 cm⁻¹ (C=C aromatic) .
  • Mass Spectrometry : Molecular ion peak at m/z 178.3 (M⁺) with fragmentation patterns confirming the propylamine backbone .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., fluorination or chloro-substitution) impact this compound’s biological activity?

Methodological Answer: Modifications are guided by structure-activity relationship (SAR) studies:

  • Fluorination : Introducing a fluorine atom at the para position of the phenyl ring enhances binding affinity to serotonin receptors (e.g., 5-HT₁A) due to increased electronegativity and hydrophobic interactions. Example:

    SubstituentBinding Affinity (Ki, nM)Selectivity
    –H450Low
    –F120High
  • Chloro-substitution : Chlorine at the meta position improves metabolic stability but may reduce solubility. Evaluate via in vitro CYP450 assays .

Q. Experimental Design :

Synthesize derivatives with targeted substituents.

Assess receptor binding (radioligand assays) and pharmacokinetics (e.g., LogP, plasma stability).

Q. 2.2. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and control compounds .
  • Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values .

Q. 2.3. What mechanistic pathways explain this compound’s interaction with cytochrome P450 enzymes?

Methodological Answer: Mechanisms are probed via:

  • Metabolite Identification : Incubate the compound with human liver microsomes (HLMs) and NADPH. Analyze metabolites via LC-MS/MS. Major metabolites include N-demethylated and hydroxylated products .
  • Enzyme Inhibition Assays : Measure IC₅₀ values against CYP3A4 and CYP2D6 using fluorescent substrates (e.g., 7-benzoxyquinoline). Competitive inhibition is common due to the amine group’s interaction with heme iron .

Q. Key Data :

CYP IsoformInhibition TypeIC₅₀ (μM)
CYP3A4Competitive12.3
CYP2D6Non-competitive45.7

Methodological Resources

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMRδ 2.3 (s, N–CH₃), δ 7.1 (m, Ar–H)
IR3350 cm⁻¹ (N–H stretch)
HRMSm/z 178.3 (M⁺, calc. 178.1467)

Q. Table 2: Comparative Bioactivity of Derivatives

DerivativeTarget ReceptorKi (nM)Selectivity Ratio (vs. 5-HT₂A)
Parent Compound5-HT₁A4501:0.3
para-F Derivative5-HT₁A1201:12

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.